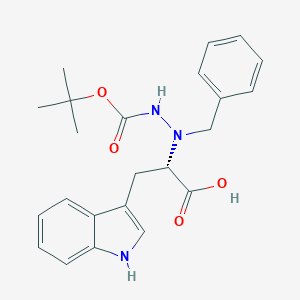

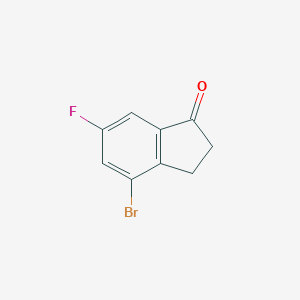

4-Bromo-6-fluoroindan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-Bromo-6-fluoroindan-1-one involves multicomponent reactions and various chemical transformations. A notable method involves the regioselective synthesis via multicomponent reactions of specific bromo and fluoro-substituted precursors, isatin, and L-proline to obtain the target compound with desired substituents (Sapnakumari, Narayana, & Sarojini, 2014). Other related compounds have been synthesized through different routes, indicating the versatility and complexity of synthesizing substituted indan-1-one derivatives.

Molecular Structure Analysis

The molecular structure of 4-Bromo-6-fluoroindan-1-one and similar compounds is often determined using various spectroscopic techniques, including IR, NMR, and Mass spectrometry. These techniques provide detailed information about the chemical structure, including the positions of the bromo and fluoro substituents and the overall geometry of the indanone core. The structure is further confirmed through X-ray crystallography, offering insight into the crystalline structure and intermolecular interactions (Silveira, Templet, & Fronczek, 2011).

Applications De Recherche Scientifique

Specific Scientific Field

This application falls under the field of Chemical Sensing and Imaging .

Summary of the Application

A novel fluorescent probe based on bromoflavonol, referred to as probe IV, was designed and synthesized for the detection of Aluminum ions (Al 3+) in environmental and biological systems . The probe exhibits a blue shift in emission and enhanced fluorescence upon binding to Al 3+, making it suitable for Al 3+ detection .

Methods of Application or Experimental Procedures

The probe IV’s UV-Vis absorption and fluorescence emission spectra were used to demonstrate its high selectivity and sensitivity towards Al 3+ while being immune to interference from other metal ions . Fluorescence titration was used to determine the detection limit (LOD) of probe IV for Al 3+, which was found to be 1.8×10 −8 mol/L . Job’s curve and 1 H NMR titration further confirmed a 1:1 binding stoichiometry between probe IV and Al 3+ . Additionally, Density Functional Theory (DFT) was used to calculate the energy gap difference between IV and IV+Al 3+, indicating that the complex formed by probe IV and Al 3+ is more stable than IV alone .

Results or Outcomes

The probe was successfully used to detect Al 3+ in tap water and river water from the middle regions of the Han River, achieving recoveries of over 96% . This demonstrates its potential for quantitative detection of Al 3+ in environmental water samples . Moreover, the probe was successfully used for imaging Al 3+ in MG63 cells, suggesting its potential application in biological imaging .

Safety And Hazards

If inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .

Propriétés

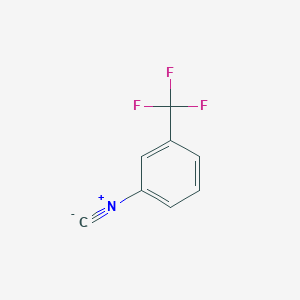

IUPAC Name |

4-bromo-6-fluoro-2,3-dihydroinden-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFO/c10-8-4-5(11)3-7-6(8)1-2-9(7)12/h3-4H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBBCLUTZUIWTON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C(=CC(=C2)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472212 |

Source

|

| Record name | 4-BROMO-6-FLUOROINDAN-1-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-6-fluoroindan-1-one | |

CAS RN |

174603-56-6 |

Source

|

| Record name | 4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174603-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-BROMO-6-FLUOROINDAN-1-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2S)-2-ethynylpyrrolidin-1-yl]propan-1-one](/img/structure/B66722.png)

![Cyclohexanecarboxaldehyde, 2-(1-propenyl)-, [1alpha,2beta(E)]-(9CI)](/img/structure/B66740.png)

![1H-Cyclopenta[c]pyridine,octahydro-4,7-dimethyl-,[4R-(4-alpha-,4a-alpha-,7-alpha-,7a-alpha-)]-(9CI)](/img/structure/B66747.png)